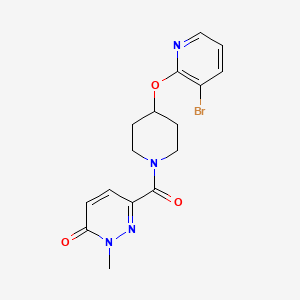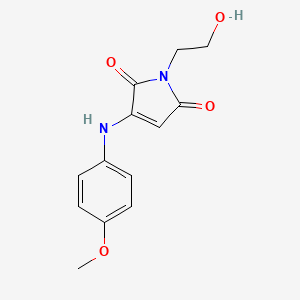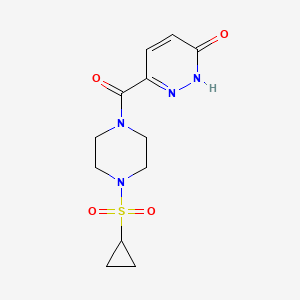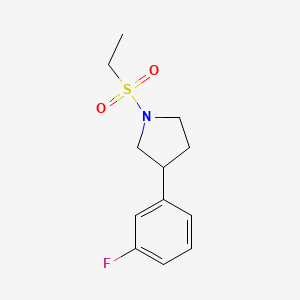
6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a complex molecular architecture that includes bromopyridine, piperidine, and pyridazinone moieties, making it a versatile candidate for research in medicinal chemistry and beyond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves a series of carefully controlled reactions:
Bromopyridine Formation: : The starting material, 3-bromopyridine, is synthesized through bromination of pyridine.
Piperidine Substitution: : 3-bromopyridine is then reacted with a piperidine derivative to introduce the piperidine moiety.
Pyridazinone Integration: : The final step involves coupling the resulting intermediate with a pyridazinone derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods: For industrial-scale production, the process would be optimized for higher yield and purity, often involving:
Continuous Flow Synthesis: : A method where reagents are continuously pumped through reactors, optimizing reaction conditions and improving efficiency.
Automated Synthesis Machines: : Machines that can carry out complex multi-step syntheses with minimal human intervention, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one undergoes several types of reactions:
Oxidation: : Conversion into its oxidized forms, potentially enhancing its reactivity or modifying its properties.
Reduction: : Reduction reactions can be employed to alter specific functional groups within the molecule.
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: : Dichloromethane (DCM), tetrahydrofuran (THF), methanol (MeOH).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products: The reactions often lead to products where specific functional groups of the parent compound are modified, such as hydroxylation or dehalogenation products, each exhibiting distinct chemical properties.
Aplicaciones Científicas De Investigación
6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one has a wide range of applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential as a biochemical probe or as a template for designing enzyme inhibitors.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in material science for the development of advanced polymers or as a component in chemical sensors.
Mecanismo De Acción
The compound exerts its effects through various molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA sequences that it binds to or interacts with.
Pathways Involved: : The specific biochemical pathways it influences, such as signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparación Con Compuestos Similares
Similar Compounds:
6-(4-((2-chloropyridin-3-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
6-(4-((3-fluoropyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
6-(4-((3-iodopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Uniqueness: What sets 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one apart is its bromine substituent on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets, offering unique properties compared to its analogs.
Each section of this article sheds light on various aspects of the compound, from its synthesis and reactions to its broad spectrum of applications, providing a holistic view for anyone interested in its study or utilization.
Propiedades
IUPAC Name |
6-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O3/c1-20-14(22)5-4-13(19-20)16(23)21-9-6-11(7-10-21)24-15-12(17)3-2-8-18-15/h2-5,8,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUASKSXGJWUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE](/img/structure/B2469506.png)
![N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2469508.png)
![1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2469509.png)

![1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2469511.png)
![5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2469513.png)
![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)

![3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469519.png)
![5-(4-PHENYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2469522.png)

![Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine](/img/structure/B2469525.png)
![6-[3-(2-methylpropane-2-sulfonyl)pyrrolidine-1-carbonyl]quinoxaline](/img/structure/B2469526.png)
